molecular formula C24H30N8O5 B1666347 5-Monobutyl methotrexate CAS No. 66147-31-7

5-Monobutyl methotrexate

Cat. No.: B1666347
CAS No.: 66147-31-7
M. Wt: 510.5 g/mol
InChI Key: AJOXYVRHUDHOGM-KRWDZBQOSA-N
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Description

5-Monobutyl methotrexate is an antineoplastic antimetabolite derived from methotrexate (MTX), a well-established chemotherapeutic and immunosuppressive agent. Like MTX, it inhibits dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, thereby disrupting DNA and RNA synthesis in rapidly dividing cells .

Properties

CAS No.

66147-31-7

Molecular Formula

C24H30N8O5

Molecular Weight

510.5 g/mol

IUPAC Name

5-butoxy-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C24H30N8O5/c1-3-4-11-37-18(33)10-9-17(23(35)36)29-22(34)14-5-7-16(8-6-14)32(2)13-15-12-27-21-19(28-15)20(25)30-24(26)31-21/h5-8,12,17H,3-4,9-11,13H2,1-2H3,(H,29,34)(H,35,36)(H4,25,26,27,30,31)

InChI Key

AJOXYVRHUDHOGM-KRWDZBQOSA-N

SMILES

CCCCOC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N

Isomeric SMILES

CCCCOC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N

Canonical SMILES

CCCCOC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N

Appearance

Solid powder

Other CAS No.

66147-31-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-Monobutyl methotrexate;  NSC 305986;  NSC-305986;  NSC305986;  gamma-Mbmtx; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Monobutyl methotrexate involves multiple steps. One common method includes the reaction of 2,4-diaminopteridine with a benzoyl chloride derivative under basic conditions to form the intermediate compound. This intermediate is then reacted with butyl alcohol in the presence of a catalyst to introduce the butoxy group. The final step involves the coupling of the intermediate with a pentanoic acid derivative under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.

Chemical Reactions Analysis

Protection of Amine Groups

  • The primary amines on the pteridine ring are protected using phosphazine groups to prevent unwanted alkylation during synthesis. This step is critical to ensure regioselectivity .

  • Example reaction:

    \text{2 4 diamino 6 hydroxymethylpteridine}+\text{triphenyl dibromophosphorane}\rightarrow \text{6 bromomethylpteridine with phosphazine protection}$$[3]

Alkylation of Glutamic Acid Side Chain

  • Ethyl NN-(pp-methylaminobenzoyl)-L-glutamate undergoes alkylation at the γ-carboxyl group using butylating agents (e.g., butyl bromide).

  • Reaction conditions:

    • Solvent: Dimethylacetamide (DMAC)

    • Temperature: 45–55°C

    • pH: 1.5–3.5 (maintained with HCl/NaOH) .

  • Example:

    \text{MTX ester}+\text{butanol}\xrightarrow{\text{H}^+}\text{5 monobutyl methotrexate}$$[5][9]

Deprotection and Hydrolysis

  • Phosphazine groups are removed via hydrolysis under alkaline conditions (e.g., NaOH in ethanol/water) .

  • Final purification involves pH-controlled crystallization (pH 1.5–3.0) to isolate the monobutyl derivative .

Key Reaction Parameters

ParameterOptimal ConditionsImpact on Yield/Purity
Temperature45–55°CHigher yields at 50°C
pH1.5–3.5Minimizes byproduct formation
SolventDMAC or tetrahydrofuran (THF)Enhances solubility
Reaction Time12–24 hoursEnsures complete alkylation

Mass Spectrometry (MS)

  • Characteristic ions for monobutyl derivatives:

    • m/zm/z 236 (indicative of α-monoamides) .

    • m/zm/z 219 + NRR\text{NRR}' (γ-monoamides) .

13C NMR^{13}\text{C NMR}13C NMR

  • Distinct shifts for α- vs. γ-monoamides:

    Carbon Positionα-Monoamide (ppm)γ-Monoamide (ppm)
    γ-CH2_231.328.2
    COO^-170.0172.4

Stability and Reactivity

  • Hydrolysis Sensitivity : The butyl ester group undergoes hydrolysis in aqueous environments (pH > 7), reverting to methotrexate .

  • Thermal Stability : Degrades above 60°C, necessitating low-temperature storage .

Biological Implications

  • Prodrug Mechanism : The butyl ester enhances lipophilicity, improving cellular uptake. Intracellular esterases hydrolyze the ester, releasing active methotrexate .

  • Reduced Toxicity : Selective activation in target tissues may lower systemic side effects (e.g., hepatotoxicity) .

Research Gaps

  • Limited clinical data on 5-monobutyl methotrexate’s efficacy in autoimmune diseases.

  • Comparative studies vs. other MTX esters (e.g., ethyl, methyl) are needed .

Scientific Research Applications

5-Monobutyl methotrexate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its structural similarity to antifolate drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Monobutyl methotrexate involves its interaction with specific molecular targets, such as enzymes involved in folate metabolism. The compound inhibits the activity of these enzymes, leading to disruption of folate-dependent processes, which is particularly useful in cancer therapy .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following section evaluates 5-monobutyl methotrexate against structurally or functionally related compounds, focusing on mechanisms, efficacy, toxicity, and clinical applications.

Methotrexate (MTX)

  • Structural Differences: MTX lacks the butyl modification present in this compound. Its structure includes a pteridine ring linked to glutamic acid, enabling competitive DHFR inhibition .
  • Mechanism: MTX primarily inhibits DHFR, depleting tetrahydrofolate cofactors required for nucleotide synthesis. It also exhibits immunosuppressive effects via adenosine signaling modulation .
  • Efficacy : MTX is effective against cancers (e.g., acute lymphoblastic leukemia, osteosarcoma) and autoimmune diseases (e.g., rheumatoid arthritis). However, resistance arises due to impaired cellular uptake or DHFR overexpression .
  • Toxicity : MTX causes myelosuppression, hepatotoxicity, and gastrointestinal damage. Genetic variability influences toxicity severity, as shown in Drosophila and human studies .

Pemetrexed

  • Structural Differences : Pemetrexed is a pyrrolopyrimidine antifolate with multi-enzyme inhibitory activity, targeting thymidylate synthase (TS), DHFR, and glycinamide ribonucleotide formyltransferase (GARFT) .
  • Mechanism: Broader enzyme inhibition allows pemetrexed to disrupt nucleotide synthesis at multiple steps, unlike MTX or this compound, which focus on DHFR .
  • Efficacy: Approved for mesothelioma and non-small cell lung cancer, pemetrexed demonstrates activity in MTX-resistant tumors due to its polyglutamated form, which enhances intracellular retention .
  • Toxicity : Lower myelosuppression risk compared to MTX but may cause rash or renal toxicity .
  • Key Distinction: this compound’s narrower target profile (DHFR inhibition) contrasts with pemetrexed’s multi-enzyme approach, suggesting differing resistance mechanisms .

BW50197

  • Structural Differences: BW50197 (2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine) is a pyrimidine-based DHFR inhibitor, structurally distinct from MTX derivatives .
  • Mechanism : While less potent than MTX in DHFR inhibition, BW50197 exhibits superior cytotoxicity in MTX-resistant L5178Y lymphoblast cells at high concentrations, likely due to alternative uptake pathways .
  • Efficacy : In resistant cell lines, prolonged exposure to BW50197 achieves significant cell death, suggesting clinical utility in MTX-refractory malignancies .
  • Toxicity : Similar hematologic toxicity to MTX but manageable with folate supplementation .
  • Key Distinction: Unlike this compound, BW50197’s efficacy in resistant cells highlights the importance of transport mechanisms over DHFR affinity alone .

Methotrexate Alpha-Tert-Butyl Ester

  • Structural Differences: This esterified MTX derivative includes a tert-butyl group, enhancing stability and bioavailability compared to MTX or this compound .
  • Mechanism : The ester modification slows hydrolysis, prolonging drug activity and reducing peak toxicity .
  • Efficacy : Preclinical studies suggest improved tumor targeting and reduced off-target effects versus MTX .
  • Toxicity : Lower acute toxicity due to controlled release, though long-term effects require further study .
  • Key Distinction: Both 5-monobutyl and alpha-tert-butyl MTX derivatives aim to optimize pharmacokinetics, but their structural modifications may suit different clinical scenarios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Monobutyl methotrexate
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5-Monobutyl methotrexate

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